5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide
Description
5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrimidine core
Properties
Molecular Formula |
C25H24N4O5S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O5S/c1-33-20-12-10-18(11-13-20)16-29(17-21-9-6-14-34-21)22-15-26-25(35(2,31)32)28-23(22)24(30)27-19-7-4-3-5-8-19/h3-15H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
QKMVYZXDXSFPTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Methanesulfonylation: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE
- 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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